molecular formula C12H18N4OS B15235100 (S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

Cat. No.: B15235100
M. Wt: 266.37 g/mol
InChI Key: BKSPXAGJNHITIS-QMMMGPOBSA-N
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Description

(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests it may have unique properties and interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thienopyrimidine Core: This could involve the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Amination: Introduction of the amino group at the 2-position of the thienopyrimidine core, possibly through nucleophilic substitution reactions.

    Attachment of the Hexanol Side Chain: This step might involve the coupling of the amino-thienopyrimidine intermediate with a hexanol derivative, using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases, depending on its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Amino Alcohols: Compounds with both amino and hydroxyl functional groups.

Uniqueness

(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C12H18N4OS

Molecular Weight

266.37 g/mol

IUPAC Name

(2S)-2-[(2-aminothieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol

InChI

InChI=1S/C12H18N4OS/c1-2-3-4-8(7-17)14-11-10-9(5-6-18-10)15-12(13)16-11/h5-6,8,17H,2-4,7H2,1H3,(H3,13,14,15,16)/t8-/m0/s1

InChI Key

BKSPXAGJNHITIS-QMMMGPOBSA-N

Isomeric SMILES

CCCC[C@@H](CO)NC1=NC(=NC2=C1SC=C2)N

Canonical SMILES

CCCCC(CO)NC1=NC(=NC2=C1SC=C2)N

Origin of Product

United States

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